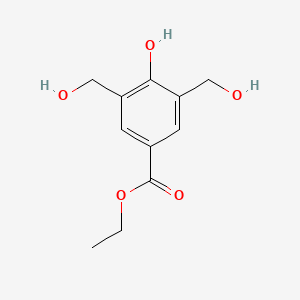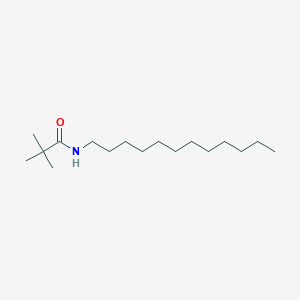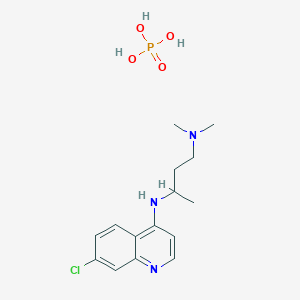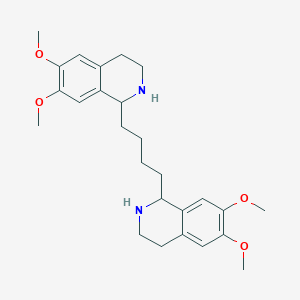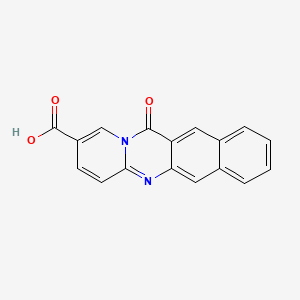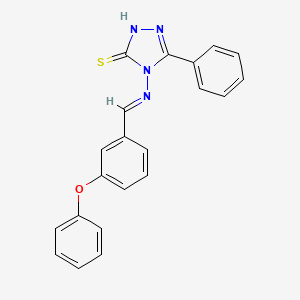
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide is a chemical compound characterized by the presence of a hydroxyimino group attached to a fluorene backbone, with a carboxamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts acylation of biphenyl with phthalic anhydride, followed by cyclization.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via oximation of the corresponding ketone using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. For example:
Biological Activity: The hydroxyimino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products with desired properties.
Comparison with Similar Compounds
Similar Compounds
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(9Z)-9-(hydroxyimino)-9H-fluorene-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide.
Uniqueness
(9Z)-9-(hydroxyimino)-9H-fluorene-4-carboxamide is unique due to the combination of its hydroxyimino and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(9Z)-9-hydroxyiminofluorene-4-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16-18/h1-7,18H,(H2,15,17)/b16-13- |
InChI Key |
YEPGCANJRYLSJC-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=N\O)C=CC=C3C(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=NO)C=CC=C3C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)

